![molecular formula C25H20N2O4 B1311030 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid CAS No. 401620-74-4](/img/structure/B1311030.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid
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Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tissue Engineering Scaffold
Fmoc-Diphenylalanine: derivatives have shown promise as tunable and versatile scaffolds for tissue engineering. Their mechanical rigidity and ability to support cell adhesion, such as Chinese Hamster Ovarian (CHO) cells, make them suitable for creating supportive structures in tissue repair and regeneration .
Hydrogel Formation
These compounds can self-assemble in aqueous media to form biofunctional hydrogels. These hydrogels can be used to create supramolecular nanostructures with potential applications in drug delivery systems and biomedical engineering .
Antibacterial Activity
Fmoc-phenylalanine has demonstrated antibacterial activity, which is associated with its surfactant-like properties. This suggests potential applications in developing new antibacterial agents or coatings to prevent biofilm formation .
Mechanism of Action
Target of Action
Fmoc conjugated amino acids, especially fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties specific to gram-positive bacteria .
Mode of Action
Fmoc-2-cyano-D-phenylalanine likely interacts with its targets through non-covalent interactions . In the case of Fmoc-phenylalanine, it has been found to have weak antibacterial activity against Gram-negative bacteria due to their inability to cross the bacterial membrane . When combined with a gram-negative specific antibiotic like aztreonam (azt), the formulation displayed antibacterial activity against both gram-positive and gram-negative bacteria .
Biochemical Pathways
The compound’s antimicrobial properties suggest it may interfere with bacterial growth and survival pathways .
Pharmacokinetics
The compound’s molecular weight of 4124 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s antimicrobial properties suggest it may inhibit bacterial growth and survival .
properties
IUPAC Name |
(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid |
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